7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide

Catalog No.
S12554950
CAS No.
27446-11-3
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide

CAS Number

27446-11-3

Product Name

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide

IUPAC Name

7-methyl-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)11(13)10-8(12)9-6/h2-4H,1H3,(H,9,10,12)

InChI Key

ZIXXPAQWEILDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=[N+](NC(=O)N=C2C=C1)[O-]

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a benzene ring fused with a triazine moiety. This compound is part of the benzotriazine family, known for their diverse biological and chemical properties. The molecular formula of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is C8H8N4O, and it features a hydroxyl group (-OH) at the 3-position and an oxide group at the 1-position of the benzotriazine structure. This configuration contributes to its reactivity and potential applications in various fields.

Typical of benzotriazines:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms (N1 and N2) and the aromatic carbon atoms, particularly at the 4-position of the benzene ring .
  • Oxidation: The presence of the hydroxyl group allows for oxidation reactions, potentially converting it into more reactive species or facilitating further functionalization .
  • Redox Reactions: The compound exhibits reversible redox behavior, allowing it to act as both an oxidizing and reducing agent under appropriate conditions .

Research indicates that 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide possesses significant biological activity. It has been shown to inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of benzotriazines have demonstrated inhibition of thioredoxin reductase, an enzyme involved in redox regulation in cells . Additionally, studies suggest that structural modifications at specific positions can enhance its biological efficacy.

The synthesis of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide typically involves several steps:

  • Formation of Benzotriazine Core: Initial synthesis often starts with the reaction of hydrazines with aromatic aldehydes or ketones to form intermediates that undergo cyclization to yield the benzotriazine core.
  • Hydroxylation: The introduction of the hydroxyl group at the 3-position can be achieved through various methods such as nucleophilic substitution or direct hydroxylation techniques.
  • Oxidation: The final step may involve oxidation processes to convert suitable precursors into the desired oxide form .

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide has potential applications across several domains:

  • Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cancer and other diseases.
  • Agricultural Chemistry: Compounds in this class may serve as herbicides or fungicides due to their biological activity.
  • Materials Science: Due to their unique electronic properties, they can be explored for use in organic electronics or as stabilizers in polymers .

Interaction studies involving 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide focus on its biochemical interactions with proteins and enzymes. These studies reveal how structural modifications influence binding affinities and inhibitory effects on target enzymes such as thioredoxin reductase. Additionally, research into its interactions with metal ions suggests potential applications in coordination chemistry and catalysis .

Several compounds share structural similarities with 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Amino-7-methyl-1,2,4-benzotriazineContains an amino group at position 3Enhanced solubility and biological activity
7-Chloro-1,2,4-benzotriazineChlorine substitution at position 7Increased reactivity towards electrophiles
5-MethylbenzotriazoleMethyl group on the benzene ringExhibits different electronic properties

These compounds highlight the versatility of benzotriazines while showcasing how slight modifications can lead to significant changes in reactivity and biological activity. The unique combination of a methyl group and hydroxyl functionality in 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide distinguishes it from its analogs by enhancing its stability and bioactivity.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types